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Compound of Interest

Compound Name:
2-[(3-

Aminopropyl)methylamino]ethanol

Cat. No.: B1247228 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

2-[(3-Aminopropyl)methylamino]ethanol, a compound of interest for researchers, scientists,

and professionals in drug development. This document presents predicted Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed

experimental protocols for data acquisition.

Spectroscopic Data Summary
The following tables summarize the predicted quantitative spectroscopic data for 2-[(3-
Aminopropyl)methylamino]ethanol. These predictions are based on established principles of

spectroscopy and analysis of the compound's molecular structure.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.60 Triplet 2H H-6

~2.80 Broad Singlet 3H -OH, -NH₂

~2.75 Triplet 2H H-1

~2.55 Triplet 2H H-5

~2.45 Triplet 2H H-3

~2.30 Singlet 3H H-7

~1.65 Quintet 2H H-2

Structure for NMR Assignment:

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppm Carbon Assignment

~60.5 C-6

~58.0 C-5

~55.0 C-3

~42.5 C-7

~40.0 C-1

~28.0 C-2

Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Vibrational Mode

3400-3200 Strong, Broad O-H and N-H stretching

3350 & 3280 Medium (two bands) N-H stretching (primary amine)

2940-2820 Strong C-H stretching (aliphatic)

1650-1580 Medium N-H bending (primary amine)

1470-1440 Medium C-H bending

1260-1000 Medium to Strong C-N stretching

1050 Strong
C-O stretching (primary

alcohol)

Mass Spectrometry (MS) Data
Parameter Value Technique

Molecular Formula C₆H₁₆N₂O -

Molecular Weight 132.20 g/mol -

Monoisotopic Mass 132.1263 Da
High-Resolution Mass

Spectrometry (HRMS)

Expected [M+H]⁺ Ion 133.1341 m/z

Electrospray Ionization (ESI) or

Matrix-Assisted Laser

Desorption/Ionization (MALDI)

Predicted Electron Ionization (EI) Fragmentation:
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m/z Proposed Fragment Ion

102 [M - CH₂O]⁺

87 [M - CH₂CH₂OH]⁺

74 [CH₂=N⁺(CH₃)CH₂CH₂OH]

58 [CH₂=N⁺(CH₃)CH₂CH₃]

44 [CH₂=NHCH₃]⁺

30 [CH₂=NH₂]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 500 MHz NMR Spectrometer.

Sample Preparation:

Weigh approximately 10-20 mg of 2-[(3-Aminopropyl)methylamino]ethanol into a clean,

dry vial.

Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard.

Vortex the vial until the sample is completely dissolved.

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence (zg30).
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Number of Scans: 16.

Relaxation Delay: 1.0 s.

Acquisition Time: 3.28 s.

Spectral Width: 20 ppm.

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse sequence (zgpg30).

Number of Scans: 1024.

Relaxation Delay: 2.0 s.

Acquisition Time: 1.09 s.

Spectral Width: 240 ppm.

Temperature: 298 K.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and the CDCl₃

solvent peak at 77.16 ppm for ¹³C.

Integrate the peaks in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1247228?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total

Reflectance (ATR) accessory.

Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol

and allowing it to dry completely.

Acquire a background spectrum of the clean, empty ATR crystal.

Place a single drop of neat liquid 2-[(3-Aminopropyl)methylamino]ethanol directly onto the

center of the ATR crystal.

Data Acquisition Parameters:

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 32.

Mode: Absorbance.

Data Processing:

The acquired sample spectrum is automatically ratioed against the background spectrum to

produce the final infrared spectrum.

Identify and label the major absorption bands.

Correlate the observed absorption bands with known functional group frequencies.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
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Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an Electron

Ionization (EI) source (GC-MS).

Sample Preparation:

Prepare a dilute solution of 2-[(3-Aminopropyl)methylamino]ethanol (approximately 1

mg/mL) in a volatile solvent such as methanol or dichloromethane.

GC-MS Parameters:

Injection Volume: 1 µL.

Injector Temperature: 250 °C.

Carrier Gas: Helium.

Column: Standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate

of 10 °C/min, and hold for 5 minutes.

Ion Source: Electron Ionization (EI).

Ionization Energy: 70 eV.

Mass Range: m/z 30-300.

Source Temperature: 230 °C.

Data Processing:

Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).

Extract the mass spectrum for this peak.

Identify the molecular ion peak (if present) and major fragment ions.

Propose fragmentation pathways consistent with the observed mass spectrum.
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Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of 2-[(3-Aminopropyl)methylamino]ethanol.

Sample: 2-[(3-Aminopropyl)methylamino]ethanol

NMR Sample Preparation
(Dissolve in CDCl3 with TMS)

IR Sample Preparation
(Neat Liquid on ATR)

MS Sample Preparation
(Dilute in Methanol)

NMR Data Acquisition
(1H, 13C Spectra)

IR Data Acquisition
(FTIR-ATR)

MS Data Acquisition
(GC-MS with EI)

NMR Data Processing
(FT, Phasing, Calibration)

IR Data Processing
(Background Subtraction)

MS Data Processing
(TIC, Spectrum Extraction)

NMR Spectral Analysis
(Chemical Shift, Multiplicity, Integration)

IR Spectral Analysis
(Functional Group Identification)

MS Spectral Analysis
(Molecular Ion, Fragmentation Pattern)

Structure Elucidation & Verification

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 2-[(3-Aminopropyl)methylamino]ethanol.

To cite this document: BenchChem. [Spectroscopic Profile of 2-[(3-
Aminopropyl)methylamino]ethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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